1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Descripción

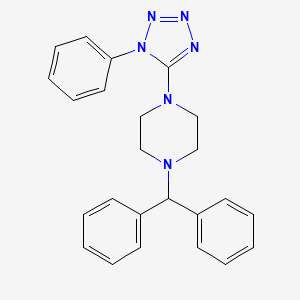

1-(Diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a piperazine derivative featuring two distinct substituents: a diphenylmethyl group at the N1 position and a 1-phenyl-1H-tetrazol-5-yl group at the N4 position (Figure 1). The piperazine core adopts a chair conformation in crystallographic studies, with substituents occupying equatorial positions to minimize steric strain . The diphenylmethyl group enhances lipophilicity, while the tetrazole moiety acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets .

Propiedades

IUPAC Name |

1-benzhydryl-4-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)28-16-18-29(19-17-28)24-25-26-27-30(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWUISRMMYAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Substitution on the piperazine ring: The piperazine ring can be substituted with diphenylmethyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.

Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the tetrazole ring, while substitution could introduce new functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

Biology: Studied for its interactions with biological receptors or enzymes.

Medicine: Potential therapeutic applications, such as acting as an antagonist or agonist for specific receptors.

Industry: Used in the synthesis of other complex organic compounds or materials.

Mecanismo De Acción

The mechanism of action for 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

1-(Benzyl)-4-(Tetrazol-5-yl)Piperazine Derivatives

- Example : 1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride (CAS entry 10, ).

- Key Difference : Replaces the diphenylmethyl group with a benzyl group.

- Impact : Reduced steric bulk and lipophilicity compared to the diphenylmethyl analogue. This modification may decrease receptor binding affinity, as diphenylmethyl groups enhance van der Waals interactions in hydrophobic pockets .

4-(Trifluoromethylsulfonyl)Piperazine Derivatives

- Example: 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine (). Key Difference: Incorporates a sulfonyl group instead of tetrazole. Such derivatives are often used in acaricidal applications rather than receptor-targeted therapies .

Analogues with Modified Tetrazole Substituents

Carboxylic Acid Bioisosteres

Xanthene Carbonyl-Tetrazole Hybrids

- Example: 1-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(9H-xanthene-9-carbonyl)piperazine (). Key Difference: Replaces diphenylmethyl with a xanthene carbonyl group. However, this may reduce blood-brain barrier permeability compared to the diphenylmethyl analogue .

Pharmacological Activity Comparison

Binding Affinity for 5-HT2A Receptors

- Main Compound : Exhibits a Ki = 21 nM for 5-HT2A receptors, indicating high affinity (, Table 1).

- 1-(Diphenylmethyl)piperazine fragment (compound 2): Retains high affinity (Ki = 21 nM), underscoring the critical role of the diphenylmethyl group .

Dopamine D2 Receptor Affinity

Physicochemical and Conformational Properties

Actividad Biológica

1-(Diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest due to its potential biological activities. The structure features a piperazine ring substituted with a diphenylmethyl group and a tetrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure

The molecular formula of 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is C_{20}H_{22}N_{4}, and its structural representation can be summarized as follows:

Synthesis Methods

Various synthetic routes have been explored for the preparation of tetrazole derivatives. A common method involves the reaction of piperazine with phenyl hydrazine and carbon disulfide to form the tetrazole ring. This reaction is often facilitated by using coupling agents or catalysts that enhance yield and selectivity.

Anticancer Activity

Research has indicated that derivatives of piperazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine have shown promising results in inhibiting the growth of human cancer cells in vitro. A study highlighted that certain piperazine derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .

Cardiovascular Effects

In studies evaluating cardiovascular activity, compounds with similar piperazine structures have exhibited both inotropic (increasing heart contractility) and vasodilatory effects. For example, related compounds have been shown to enhance cardiac output in isolated heart preparations . This suggests that 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine may possess similar cardiovascular benefits.

Neuropharmacological Properties

The compound's potential neuropharmacological effects have also been explored. Piperazine derivatives are known to interact with neurotransmitter systems, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence anxiety-like behaviors in animal models .

Case Study 1: Antiproliferative Activity

A study conducted on a series of piperazine derivatives revealed that 1-(diphenylmethyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Study 2: Cardiovascular Effects

In an experimental setup using isolated rat hearts, the compound was administered at varying concentrations to assess its inotropic effects. The results indicated a dose-dependent increase in contractility at concentrations ranging from 0.5 to 5 µM.

| Concentration (µM) | Contractility Increase (%) |

|---|---|

| 0.5 | 10 |

| 1 | 20 |

| 5 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.